molecular formula C7H12O B1294630 1,6-Heptadien-4-OL CAS No. 2883-45-6

1,6-Heptadien-4-OL

Cat. No. B1294630
CAS RN: 2883-45-6
M. Wt: 112.17 g/mol
InChI Key: UTGFOWQYZKTZTN-UHFFFAOYSA-N
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Description

1,6-Heptadien-4-OL is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a hydroxyl group (-OH) at the fourth carbon and a diene system, which includes two double bonds at the first and sixth carbons. This structure allows for various chemical transformations, making it a valuable compound in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of oligoenes containing 1,6-heptadien-4-OL units has been explored through various methods. One approach involves the Wittig-like reactions between aldehydes and monometallic or bimetallic Mo alkylidene species, leading to the formation of oligoenes with up to 15 double bonds . Another method includes the synthesis of linear oligoenes with up to 23 conjugated double bonds using adamantylimido-based molybdenum Wittig and metathesis chemistry . Additionally, the iodine-initiated domino reaction of hepta-1,2-dien-6-yn-4-ols and Brønsted acid-promoted cyclization has been used to construct functionalized benzenes .

Molecular Structure Analysis

The molecular structure of oligoenes derived from 1,6-heptadien-4-OL is characterized by alternating cis,trans conjugated double bonds, with the cis double bond being part of a cyclopentene ring . X-ray crystallography has been employed to determine the structure of bimetallic species used in the synthesis of these oligoenes . The molecular structure plays a crucial role in the physical properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

1,6-Heptadien-4-OL undergoes various chemical reactions, including cycloaromatization to form benzenoid compounds , and free-radical addition to yield cyclized products with specific stereochemistry . The compound also participates in cyclopolymerization reactions, leading to polymers with cis-linked five-membered rings . The reactivity of 1,6-Heptadien-4-OL derivatives is influenced by the presence of the diene system and the functional group at the fourth carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of oligoenes containing 1,6-heptadien-4-OL units have been studied through optical spectroscopy. The optical spectra of these compounds show significant vibronic resolution and are similar to those of simple polyenes and carotenoids . The electronic transition energies of these molecules exhibit asymptotic convergence with increasing conjugation length, which is consistent with theoretical treatments of polyene excited-state energies .

Scientific Research Applications

  • Chemistry

    • Summary of Application : 1,6-Heptadien-4-ol is a chemical compound with the formula C7H12O and a molecular weight of 112.1696 . It’s used as a building block in organic chemistry .
    • Results or Outcomes : The outcomes of using 1,6-Heptadien-4-ol in chemical reactions would vary greatly depending on the specific reaction. It’s important to note that the compound can help in synthesizing the derivatives of guanine, adenine, uracil, and thymine via Mitsunobu condensation .
  • Food and Beverage Industry

    • Summary of Application : 1,6-Heptadien-4-ol has been used as an internal standard in the quantitation and identification of important aroma components in wine .
  • Chemical Synthesis

    • Summary of Application : 1,6-Heptadien-4-ol is used in the synthesis of derivatives of guanine, adenine, uracil, and thymine via Mitsunobu condensation .
  • Aroma Components in Wine

    • Summary of Application : 1,6-Heptadien-4-ol (monoterpene alcohol) was used as the internal standard in the quantitation and identification of the important aroma components in wine .
  • Polymerization Reactions

    • Summary of Application : 1,6-Heptadien-4-ol has been used to study the co- and terpolymerization reactions of carbon monoxide and propene .
    • Methods of Application : The compound is used with dicationic biphosphine palladium (II) as the catalyst . The specific methods of application or experimental procedures would depend on the particular synthesis or reaction being carried out.
  • Molecular Structure Studies

    • Summary of Application : The molecular structure of 1,6-Heptadien-4-ol can be studied using various techniques .
    • Methods of Application : Techniques such as Java or Javascript can be used to view the 3D structure of the molecule .
    • Results or Outcomes : The outcomes of these studies would provide valuable information about the molecular structure of 1,6-Heptadien-4-ol .

Safety And Hazards

  • Personal Protective Equipment : Use dust mask type N95 , eyeshields, and gloves when handling .

properties

IUPAC Name

hepta-1,6-dien-4-ol
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InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFOWQYZKTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870999
Record name Hepta-1,6-dien-4-ol
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Molecular Weight

112.17 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Heptadien-4-ol
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Product Name

1,6-Heptadien-4-OL

CAS RN

2883-45-6
Record name 1,6-Heptadien-4-ol
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Record name Hepta-1,6-dien-4-ol
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Record name 1,6-HEPTADIEN-4-OL
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Record name Hepta-1,6-dien-4-ol
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Record name Hepta-1,6-dien-4-ol
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
M Kettunen, AS Abu‐Surrah, T Repo… - Polymer …, 2001 - Wiley Online Library
Synthesis of functional aliphatic polyketones was achieved by co‐ and terpolymerization of the strained exo‐methylenecycloalkane, methylenecyclopropane (MCP), and also the dienes …
Number of citations: 25 onlinelibrary.wiley.com
A Viola, EJ Iorio - The Journal of Organic Chemistry, 1970 - ACS Publications
The synthetic utility of the oxy-Cope reaction2 34thus far has consisted of a potential route to A5-unsaturated carbonyl compounds or secondary products derived therefrom. 2-4 The oxy-…
Number of citations: 16 pubs.acs.org
FC Schilling, ML Schilling - Macromolecules, 1988 - ACS Publications
For many years 2, 4, 6-trichloroheptane (3) has been em-ployed as a model for poly (vinyl chloride)(PVC) in studies of physical properties. These investigations have included analyses …
Number of citations: 3 pubs.acs.org
JY Tsai, KH Bouhadir, JL Zhou, TR Webb… - The Journal of …, 2003 - ACS Publications
A series of 1,6-heptadienes, substituted in the 4 position with nucleic acid bases 1−6, have been synthesized via Mitsunobu condensations. Guanine, adenine, thymine, and uracil …
Number of citations: 20 pubs.acs.org
EJ Iorio - 1968 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 69-18,555 IORIO, Edward James, 1937- THE VAPOR PHASE THERMOLYSIS OF SOME SUBSTI TUTED 3-HYDROXY-l,5-…
Number of citations: 2 search.proquest.com
O Nuyken, G Maier, K Burger - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Hexafluoroacetone azine reacts with esters of 1,6‐heptadien‐4‐ol to form polymers 1 containing 4,4,8,8‐tetrakis(trifluoromethyl)‐1,5‐diazabicyclo[3.3.0]octan‐2,6‐diyl groups linked …
Number of citations: 11 onlinelibrary.wiley.com
R Tuba, M Al-Hashimi, HS Bazzi, RH Grubbs - Macromolecules, 2014 - ACS Publications
Well-defined poly(vinyl alcohol-alt-propenylene) (4) was synthesized in one-pot reaction via equilibrium ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (…
Number of citations: 53 pubs.acs.org
J Louie, CW Bielawski, RH Grubbs - core.ac.uk
General information. All manipulations were performed in a N2 filled drybox or using standard Schlenk techniques. Allyl benzene, methyl vinyl ketone, p-chlorostyrene, methyl …
Number of citations: 2 core.ac.uk
KL Howard, JH Mike, R Riesen - American Journal of …, 2005 - Am Soc Enol Viticulture
A validated method for identification and quantitation of key aroma components in wine was developed using a divinylbenzene/Carboxen/polydimethylsiloxane solid-phase …
Number of citations: 111 www.ajevonline.org
D Bavčar, HB Česnik - Acta agriculturae Slovenica, 2011 - aas.bf.uni-lj.si
Wine aroma is influenced by a number of volatile compounds. This article describes the validation of the method for 26 volatile compounds found in wine. Volatile compounds were …
Number of citations: 13 aas.bf.uni-lj.si

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